N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide
Description
N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl]phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide is a polycyclic aromatic compound featuring two azo (-N=N-) linkages, a benzoxazole heterocycle, and multiple hydroxy/carboxamide substituents. Its structure integrates naphthalene and phenyl rings, with chlorophenyl groups enhancing electron-withdrawing effects. Such compounds are typically synthesized via diazonium coupling reactions, as seen in structurally related azo dyes and pharmaceuticals .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[[4-[6-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-1,3-benzoxazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H29Cl2N7O5/c48-35-13-5-7-15-37(35)50-45(59)33-23-27-9-1-3-11-31(27)41(43(33)57)55-53-29-19-17-26(18-20-29)47-52-39-22-21-30(25-40(39)61-47)54-56-42-32-12-4-2-10-28(32)24-34(44(42)58)46(60)51-38-16-8-6-14-36(38)49/h1-25,57-58H,(H,50,59)(H,51,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCPAICXRAPAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)C4=NC5=C(O4)C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8Cl)O)O)C(=O)NC9=CC=CC=C9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H29Cl2N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037842 | |
| Record name | 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-4-[2-[4-[6-[2-[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]diazenyl]-2-benzoxazolyl]phenyl]diazenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107047-67-6 | |
| Record name | N-(2-Chlorophenyl)-4-[2-[4-[6-[2-[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]diazenyl]-2-benzoxazolyl]phenyl]diazenyl]-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107047-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-4-[2-[4-[6-[2-[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]diazenyl]-2-benzoxazolyl]phenyl]diazenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C24H20ClN5O3
- Molecular Weight : 445.89 g/mol
- IUPAC Name : N-(2-Chlorophenyl)-4-{[4-(6-{[3-[(2-chlorophenyl)amino]carbonyl}-2-hydroxy-1-naphthalenyl]azo}-2-benzoxazolyl)phenyl]azo}-3-hydroxy-2-naphthalenecarboxamide
Structural Characteristics
The compound features multiple aromatic rings, a chlorophenyl group, and azo linkages, which are known to influence its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, azo compounds have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Azo Compounds : A study published in Molecules demonstrated that certain azo compounds can inhibit cancer cell growth by inducing oxidative stress and apoptosis in human cancer cell lines (MDPI, 2007) .
- Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic pathways. In vitro studies showed that similar compounds caused G1 phase arrest in the cell cycle, leading to reduced proliferation rates.
Antimicrobial Activity
Azo compounds have also been investigated for their antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Findings
- Antibacterial Efficacy : Research has shown that azo derivatives can exhibit antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Toxicological Assessments
The toxicity profile of azo dyes has raised concerns due to potential mutagenic effects. Long-term exposure studies have indicated that some azo compounds can undergo metabolic reduction to form aromatic amines, which are known carcinogens.
Toxicity Data
A comprehensive assessment indicated that while some derivatives show low acute toxicity, chronic exposure can lead to liver and kidney damage due to the accumulation of toxic metabolites (Canada.ca, 2024) .
Comparative Analysis
| Property | N-(2-Chlorophenyl)-4-Azo Compound | Similar Azo Compounds |
|---|---|---|
| Anticancer Activity | Significant | Varies; many show positive results |
| Antimicrobial Activity | Moderate | High in some derivatives |
| Toxicity | Moderate to high | High potential in many cases |
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight (~894.70) compared to simpler analogs (e.g., 429.90 in ) arises from additional benzoxazolyl and naphthalenyl groups.
- Dual azo groups in the target compound and enhance conjugation, likely improving light absorption properties for dye applications .
Spectral and Computational Comparisons
- NMR Spectroscopy : In analogs like , hydroxy and carboxamide protons resonate at δ 10–12 ppm (¹H NMR), while azo-linked aromatic protons appear at δ 7–8.5 ppm. For the target compound, additional downfield shifts are expected due to benzoxazole’s electron-deficient nature .
- Mass Spectrometry : Molecular networking (e.g., cosine scores >0.8) would cluster the target compound with due to shared azo and benzoxazole fragmentation patterns .
- Computational Similarity : Tanimoto and Dice indexes (based on MACCS or Morgan fingerprints) would show high similarity (>0.7) between the target compound and , supporting comparable bioactivity or physicochemical profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
